Ethyl 4-benzylmorpholine-2-carboxylate
Overview
Description
Ethyl 4-benzylmorpholine-2-carboxylate is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . It is a racemic mixture used as an analog for reboxetine, a drug approved by the FDA . This compound has shown potential in inhibiting the reuptake of norepinephrine and dopamine, making it a subject of interest in scientific research .
Preparation Methods
The preparation of Ethyl 4-benzylmorpholine-2-carboxylate involves the benzylation of morpholine followed by esterification . Specifically, morpholine reacts with benzyl bromide under basic conditions to form benzylated morpholine. This intermediate is then esterified to produce this compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Ethyl 4-benzylmorpholine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-benzylmorpholine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new synthetic methodologies.
Medicine: As an analog of reboxetine, it is explored for its potential therapeutic applications in treating conditions like depression and attention deficit hyperactivity disorder (ADHD).
Industry: It is used in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-benzylmorpholine-2-carboxylate involves the inhibition of neurotransmitter reuptake. It is more potent than reboxetine in inhibiting the reuptake of norepinephrine and dopamine . The compound acts on molecular targets such as norepinephrine and dopamine transporters, blocking their function and increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission and potential therapeutic effects.
Comparison with Similar Compounds
Ethyl 4-benzylmorpholine-2-carboxylate is compared with other similar compounds, such as:
Reboxetine: While both compounds inhibit norepinephrine reuptake, this compound is more potent and also affects dopamine reuptake.
Methylphenidate: This compound also inhibits dopamine and norepinephrine reuptake but has a different chemical structure and pharmacokinetic profile.
Atomoxetine: Similar to reboxetine, atomoxetine primarily inhibits norepinephrine reuptake but does not significantly affect dopamine reuptake.
The uniqueness of this compound lies in its dual inhibition of norepinephrine and dopamine reuptake, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-benzylmorpholine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-17-14(16)13-11-15(8-9-18-13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVADOGJQJZIOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCO1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30910582 | |
Record name | Ethyl 4-benzylmorpholine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30910582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135072-32-1, 107904-08-5 | |
Record name | Ethyl 4-(phenylmethyl)-2-morpholinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135072-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-benzylmorpholine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30910582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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